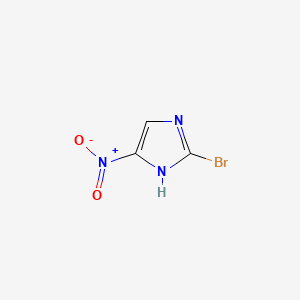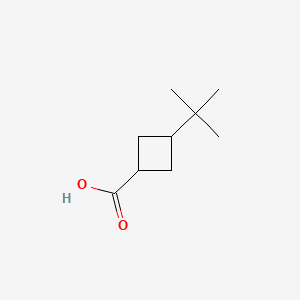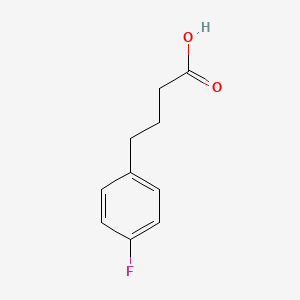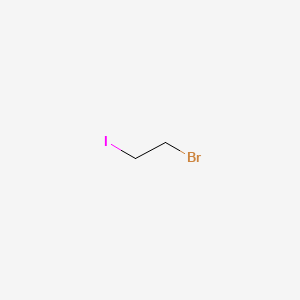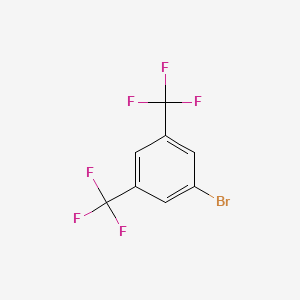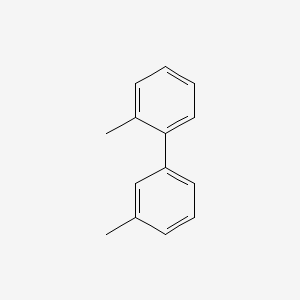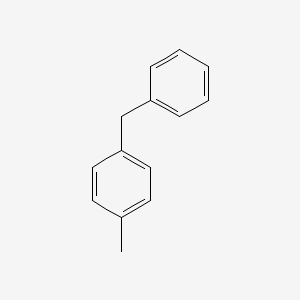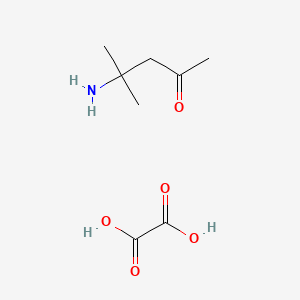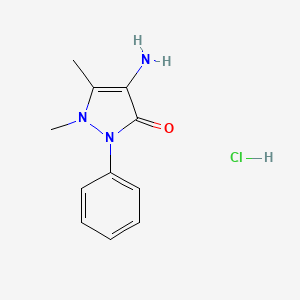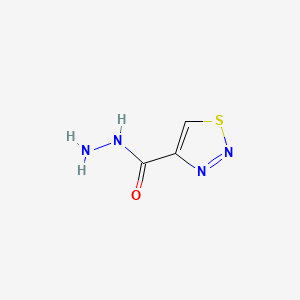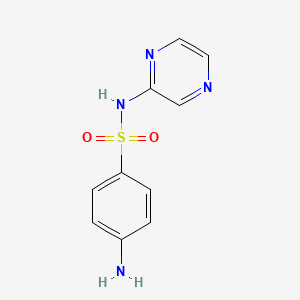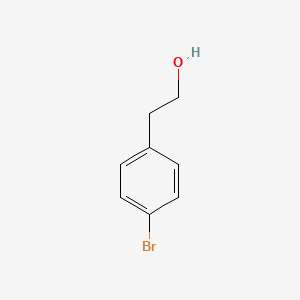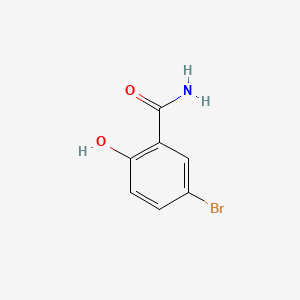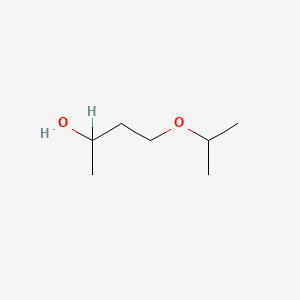
4-Propan-2-yloxybutan-2-ol
説明
Synthesis Analysis
The synthesis of compounds related to 4-Propan-2-yloxybutan-2-ol involves various chemical reactions, including the reaction of chloromethyl hydroxyphenyl propanones with alcohols like propan-2-ol in the presence of sodium hydrogen carbonate. This process is used to prepare a series of compounds, elucidated by spectroscopic methods such as IR, UV, and NMR spectra (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds, such as chalcone derivatives, has been elucidated using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods provide insights into the dihedral angles, intra-molecular hydrogen bonds, and weak intermolecular interactions that stabilize the crystal structure (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-Propan-2-yloxybutan-2-ol derivatives has been explored in various studies. For instance, the dehydration of secondary alcohols like propan-2-ol catalyzed by heteropolyacids supported on different solids demonstrates the compound's participation in olefin and ether formation reactions (Hernández-Cortez et al., 2014).
Physical Properties Analysis
The physical properties, including the heat capacities and entropy of alcohols like propan-1-ol and 2-methylpropan-1-ol, have been measured using adiabatic calorimetry. These studies provide valuable data on the thermodynamic properties of compounds structurally related to 4-Propan-2-yloxybutan-2-ol (Counsell et al., 1968).
Chemical Properties Analysis
Investigations into the chemical properties of 4-Propan-2-yloxybutan-2-ol and its derivatives have shown a range of reactivities. For example, the hydrolysis of busulfan, a compound containing a similar butane diol structure, highlights the potential for intramolecular alkylation and cyclization reactions that may be relevant to understanding the chemical behavior of 4-Propan-2-yloxybutan-2-ol derivatives (Feit & Rastrup-Andersen, 1973).
科学的研究の応用
Antimicrobial and Antiradical Activity
4-Propan-2-yloxybutan-2-ol, as part of a homologous series of compounds, has been explored for its antimicrobial and antiradical activities. Čižmáriková et al. (2020) studied its effects against various human pathogens, such as Staphylococcus aureus and Escherichia coli, and found that these compounds exhibit both antimicrobial and antioxidant properties, although these were lower compared to certain beta blockers (Čižmáriková et al., 2020).
Catalysis in Alcohol Dehydration
The use of 4-Propan-2-yloxybutan-2-ol in catalysis, particularly in the dehydration of secondary alcohols, has been examined. Hernández-Cortez et al. (2014) found that heteropolyacids supported on different solids, when used in combination with alcohols like propan-2-ol, catalyze the conversion of these alcohols to olefins and ethers, highlighting its potential in chemical synthesis (Hernández-Cortez et al., 2014).
Swelling Properties in Polymer Networks
The swelling behavior of polymer networks in the presence of linear primary alcohols, including 4-Propan-2-yloxybutan-2-ol, has been a subject of study. Bedjaoui et al. (2020) explored the interactions between these alcohols and crosslinked poly(butyl prop-2-enoate), indicating its significance in materials science, especially in understanding polymer-alcohol interactions (Bedjaoui et al., 2020).
Synthesis of Metallophthalocyanines
Acar et al. (2012) utilized 4-Propan-2-yloxybutan-2-ol in the synthesis of novel metal-free and metallophthalocyanines. These compounds have applications in materials chemistry, particularly due to their aggregation behaviors and spectroscopic properties (Acar et al., 2012).
Mechanochemistry of Pharmaceuticals
Andini et al. (2012) explored the mechanochemical properties of ibuprofen, which contains a derivative of 4-Propan-2-yloxybutan-2-ol. This study is significant in the field of pharmaceuticals, particularly in understanding the degradation pathways of drugs under mechanical stress (Andini et al., 2012).
LC-MS/MS Quantification in Pharmacokinetics
Walczak (2014) developed a method for the quantification of aminopropan-2-ol derivatives using liquid chromatography-tandem mass spectrometry. This study is crucial in pharmacokinetics, providing insights into the metabolism and distribution of drugs containing derivatives of 4-Propan-2-yloxybutan-2-ol (Walczak, 2014).
特性
IUPAC Name |
4-propan-2-yloxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTACLGUUXBTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960540 | |
| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propan-2-yloxybutan-2-ol | |
CAS RN |
40091-57-4 | |
| Record name | 2-Butanol, 4-(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



